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Cat. No.: B091031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term biocompatibility of Bucrilate (n-

butyl cyanoacrylate) implants with alternative tissue adhesives and traditional sutures. The

information presented is supported by experimental data from in vivo studies to assist

researchers and professionals in making informed decisions for their applications.

Executive Summary
Bucrilate, a widely used tissue adhesive, generally demonstrates favorable long-term

biocompatibility with a diminishing inflammatory response over time. Compared to traditional

sutures like braided silk and polyglactin 910, Bucrilate elicits a less severe initial inflammatory

reaction and promotes faster tissue remodeling. While long-term studies show a persistent,

low-grade foreign body response to Bucrilate, the inflammatory cell presence significantly

decreases over a year. In comparison to fibrin glue, another common tissue adhesive,

Bucrilate offers superior adhesive strength but may induce a more pronounced initial

inflammatory reaction. The choice between these materials will ultimately depend on the

specific application, considering the required adhesive strength, duration of implantation, and

the acceptable level of tissue response.

Performance Comparison: Bucrilate vs. Alternatives
The long-term tissue response to Bucrilate implants has been evaluated in several preclinical

studies. Key performance indicators include the inflammatory cell response, fibroblast
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proliferation, and collagen deposition, which are crucial for determining the material's

biocompatibility and its impact on tissue healing and regeneration.

Inflammatory Response
Long-term studies on Bucrilate implants in rat models show a characteristic evolution of the

inflammatory response. Initially, there is an acute inflammatory reaction which transitions to a

chronic response characterized by the presence of lymphoplasma cells, neutrophils, and

multinuclear giant cells. However, the intensity of this response decreases significantly over

time.

A study by Kim et al. (2019) provides quantitative data on the cellular response to n-butyl-2-

cyanoacrylate (NBCA) implanted in the cervical deep tissues of rats over 360 days. The

median number of key inflammatory cells per high-power field (HPF) is summarized in the table

below.

Table 1: Long-Term Inflammatory Cell Response to Bucrilate Implants in Rats

Time Point
Median
Lymphoplasma
Cells (cells/HPF)

Median Neutrophils
(cells/HPF)

Median
Multinuclear Giant
Cells (cells/HPF)

30 Days 100 (range: 70-100) 2 (range: 2-30) 22 (range: 16-34)

90 Days 70 (range: 50-100) 1 (range: 0-10) 20 (range: 13-30)

180 Days 50 (range: 30-70) 0 (range: 0-5) 18 (range: 15-25)

360 Days 30 (range: 30-50) 0 (range: 0-2) 16 (range: 12-22)

Data from Kim et al. (2019)[1][2]

These results demonstrate a significant decrease in lymphoplasma cells and neutrophils over

the one-year period, indicating a resolution of the acute and sub-acute inflammatory phases.[1]

[2] The number of multinuclear giant cells, a hallmark of the foreign body response to implanted

materials, also showed a decreasing trend, although it did not reach statistical significance,

suggesting a persistent but stable and low-grade chronic reaction to the implant.[1][2]
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In a shorter-term comparative study by Cáceres Barreno et al., the early inflammatory response

to Bucrilate was compared to that of braided black silk (BBS) and Polyglactin 910 sutures in

rat skin incisions over 21 days.

Table 2: Comparison of Severe Polymorphonuclear Infiltrate in Skin Incisions

Suture/Adhesive Day 3 (% of cases) Day 7 (% of cases)

Bucrilate (B-CAC) 9% 10%

Braided Black Silk (BBS) 37% 50%

Polyglactin 910 54% 40%

Data from Cáceres Barreno et al.[3]

As shown in Table 2, Bucrilate induced a significantly lower percentage of cases with severe

polymorphonuclear infiltrate at both 3 and 7 days post-incision compared to the traditional

suture materials.[3] This suggests a milder acute inflammatory response to Bucrilate.

Fibroblast Proliferation and Tissue Remodeling
Fibroblasts play a critical role in wound healing by synthesizing the extracellular matrix,

including collagen, which is essential for tissue repair. The study by Cáceres Barreno et al. also

provided a qualitative assessment of young fibroblast presence in the healing tissue.

Table 3: Presence of Young Fibroblasts in Healing Tissue

Suture/Adhesi
ve

Day 3 Day 7 Day 14
Day 21 (% of
cases)

Bucrilate (B-

CAC)
Moderate High Peaked 8%

Braided Black

Silk (BBS)
Moderate Moderate Moderate 42%

Polyglactin 910 Low Moderate High 50%

Data from Cáceres Barreno et al.[3]
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The results indicate that fibroblast proliferation peaked at day 14 for Bucrilate-treated wounds,

and by day 21, a significantly lower percentage of cases still showed the presence of young

fibroblasts compared to the suture groups.[3] This suggests that the tissue remodeling process

is more advanced in wounds closed with Bucrilate at this time point.[3] The use of Bucrilate
resulted in the observation of dense reparative connective tissue at shorter time frames.[3]

Experimental Protocols
The following are summaries of the methodologies employed in the key cited studies.

Long-Term Subcutaneous Implantation of Bucrilate in
Rats (Kim et al., 2019)

Animal Model: 30 Sprague-Dawley rats were used.[1]

Implant Material: n-butyl-2-cyanoacrylate (NBCA).[1]

Implantation Procedure: NBCA was injected into the cervical deep tissues of the rats.[1]

Time Points: Tissues were harvested at 30, 90, 180, and 360 days post-implantation.[1]

Histological Analysis: The tissue surrounding the NBCA implant was excised, fixed, and

prepared for histological examination.[1]

Histomorphometric Analysis: Inflammatory cells (lymphoplasma cells, neutrophils, and

multinuclear giant cells) were counted per high-power field (HPF). Fibrosis was graded

based on the thickness of the fibrotic tissue.[1]

Comparative Study of Skin Wound Closure in Rats
(Cáceres Barreno et al.)

Animal Model: 36 Wistar albino rats were used.[3]

Test Materials: n-butyl-cyanoacrylate (B-CAC), braided black silk (BBS), and Polyglactin 910.

[3]
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Procedure: Three 2 cm long incisions were made on the dorsum of each rat and closed with

one of the test materials.[3]

Time Points: Tissues were harvested at 3, 7, 14, and 21 days.[3]

Histological Analysis: The excised tissues were processed for histological evaluation.

Parameters Assessed: Polymorphonuclear cell inflammatory infiltrate, presence of young

fibroblasts, and epidermis thickening were evaluated.[3]

Signaling Pathways and Biocompatibility
The long-term biocompatibility of an implanted material is influenced by a complex interplay of

cellular and molecular signaling pathways. While direct studies on the specific signaling

pathways activated by long-term Bucrilate implants are limited, the observed foreign body

response likely involves key pathways such as TGF-β and Integrin signaling, which are central

to inflammation, fibrosis, and tissue remodeling.

Experimental Workflow for Biocompatibility Assessment
The general workflow for assessing the in vivo biocompatibility of a tissue adhesive like

Bucrilate is depicted in the following diagram.
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Putative Signaling Pathways in Foreign Body Response
to Bucrilate
The chronic inflammatory response and fibrous capsule formation observed around long-term

implants are mediated by complex signaling cascades. The Transforming Growth Factor-beta

(TGF-β) and Integrin signaling pathways are key players in this process.
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Foreign Body Response Signaling

Upon implantation, proteins from the surrounding biological fluids adsorb onto the surface of

the Bucrilate implant. This protein layer is recognized by immune cells, primarily

macrophages. Macrophages at the implant surface can release active Transforming Growth

Factor-beta (TGF-β). Concurrently, the interaction of cells with the adsorbed proteins on the

implant surface via integrin receptors triggers intracellular signaling cascades. Both TGF-β and

integrin signaling pathways converge to activate fibroblasts, leading to their differentiation into

myofibroblasts. These myofibroblasts are responsible for the excessive deposition of

extracellular matrix components, primarily collagen, resulting in the formation of a fibrous

capsule around the implant. This process is a hallmark of the foreign body response to long-

term implanted materials.
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Bucrilate (n-butyl cyanoacrylate) demonstrates good long-term biocompatibility, characterized

by a resolving inflammatory response and effective tissue healing. In comparison to traditional

sutures, it offers the advantages of a milder initial inflammatory reaction and faster tissue

remodeling. While a low-grade chronic foreign body response persists, the cellular reaction

diminishes significantly over time. For applications where high adhesive strength is paramount,

Bucrilate presents a viable alternative to fibrin glues, though the potential for a more

pronounced initial inflammatory response should be considered. Further long-term comparative

studies with detailed quantitative analysis of fibroblast activity and collagen deposition would

provide a more comprehensive understanding of the subtle differences in the healing process

mediated by these materials. The involvement of key signaling pathways like TGF-β and

integrin signaling in the foreign body response highlights potential targets for modulating the

tissue response to implanted medical devices.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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